molecular formula C15H26 B8134929 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene

1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene

Cat. No.: B8134929
M. Wt: 206.37 g/mol
InChI Key: DHEICURLUADSKR-UHFFFAOYSA-N
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Description

1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene is a chemical compound with the molecular formula C15H24 It is a type of sesquiterpene, which are naturally occurring hydrocarbons found in essential oils and resins of plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction and purification from natural sources, such as essential oils of plants like ginger and chamomile. The extraction process involves steam distillation followed by chromatographic techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or hydroxylated derivatives using reagents like m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Hydrogenation of the double bonds can be achieved using catalysts such as palladium on carbon under hydrogen gas.

    Substitution: Electrophilic substitution reactions can occur at the cyclohexene ring, particularly in the presence of halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclohexenes.

Scientific Research Applications

1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene has been studied for various applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the fragrance industry due to its pleasant aroma and in the formulation of natural products.

Mechanism of Action

The mechanism by which 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene exerts its effects involves interaction with biological membranes and enzymes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with enzymes involved in inflammatory pathways, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    γ-Bisabolene: A stereoisomer with similar structural features but different spatial arrangement.

    α-Bisabolene: Another sesquiterpene with a similar backbone but different functional groups.

    β-Bisabolene: Similar in structure but differs in the position of double bonds.

Uniqueness

1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene is unique due to its specific arrangement of methyl and heptenyl groups, which confer distinct chemical and biological properties. Its specific stereochemistry also plays a crucial role in its interaction with biological systems and its overall reactivity.

Properties

IUPAC Name

1-methyl-4-(6-methylhept-5-en-2-yl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,14-15H,5,7,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEICURLUADSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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